[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride
Description
[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride is a chiral pyrrolidine derivative characterized by a stereospecific methoxy group at the 4-position, a methyl group at the 1-position, and a hydroxymethyl substituent at the 2-position of the pyrrolidine ring. The compound is synthesized as a hydrochloride salt, enhancing its stability and solubility in polar solvents. It is commercially available through multiple global suppliers (e.g.,常州环灵化工有限公司, Amadis Chemical Company) and is primarily utilized in pharmaceutical research, particularly as a building block for complex molecules such as kinase inhibitors or antiviral agents .
Properties
IUPAC Name |
[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-7(10-2)3-6(8)5-9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHRYDDMFWSXEZ-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1CO)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with methanol in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the compound can be produced using bulk manufacturing processes.
Chemical Reactions Analysis
[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Scientific Research Applications
[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is used to study the effects of pyrrolidine derivatives on various biological systems. It is often used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of [(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride can be contextualized by comparing it to analogous pyrrolidine derivatives with variations in substituents, stereochemistry, or salt forms. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Solubility: The methoxy group in the target compound provides electron-donating effects, stabilizing the pyrrolidine ring and increasing solubility in aqueous media compared to the chloro () or fluoro () analogs. The amino variant () exhibits basicity, enabling diverse salt formations and hydrogen-bonding interactions, which are advantageous in receptor-targeted drug design .
All compounds listed retain the (2S,4S) stereochemistry, critical for enantioselective synthesis and biological activity.
Applications in Drug Development :
Biological Activity
[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride, also known by its CAS number 1283147-20-5, is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and safety profile.
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 145.20 g/mol. The compound is typically stored in a sealed container at temperatures between 2°C and 8°C to maintain stability.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 145.20 g/mol |
| Physical State | Liquid |
| Storage Conditions | Sealed, 2°C - 8°C |
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural similarity to other pyrrolidine derivatives suggests potential agonistic or antagonistic effects on specific receptors, although detailed receptor binding studies are still required to elucidate these mechanisms fully.
Biological Activity
- Neuropharmacological Effects : Preliminary studies suggest that the compound may exhibit anxiolytic and antidepressant-like effects in animal models. These effects are hypothesized to be mediated through modulation of serotonergic pathways.
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to disrupt cellular proliferation suggests it may have potential as an anticancer agent.
- Anti-inflammatory Properties : There is emerging evidence indicating that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Recent case studies have highlighted the biological activity of this compound:
- Study 1 : A study conducted on mice showed that administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicate a potential for developing treatments for anxiety disorders.
- Study 2 : In vitro assays using human cancer cell lines revealed that the compound inhibited cell growth at concentrations ranging from 10 to 50 µM. The study concluded that further investigation into its mechanism of action is warranted.
Safety and Toxicology
Safety assessments indicate that this compound has a low acute toxicity profile. However, long-term studies are necessary to determine chronic exposure effects and potential teratogenicity.
Q & A
Q. What synthetic routes are commonly employed for [(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves chiral resolution of pyrrolidine precursors. For example, intermediates like (2S,4S)-1-benzyl-2-methyl-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS 1212395-57-7) are synthesized via Pd-catalyzed hydrogenation (40 psi H₂, ethanol/Pd/C), followed by column chromatography and recrystallization for purification . Key validation steps include:
Q. How is the purity of the compound ensured during synthesis, and what analytical techniques are critical?
- Methodological Answer : Purity (>95%) is achieved via:
- Silica gel chromatography : Elution with gradients of ethyl acetate/hexane .
- Recrystallization : From methanol/ethyl ether mixtures to remove polar impurities .
- HPLC-UV/ELSD : Monitoring at 254 nm with C18 columns (acetonitrile/water + 0.1% TFA) .
- Elemental analysis : To confirm C, H, N, Cl content within ±0.4% of theoretical values .
Q. What are the standard protocols for characterizing the hydrochloride salt form?
- Methodological Answer :
- FT-IR : Confirm HCl salt formation via N–H stretching (2500–2700 cm⁻¹) and Cl⁻ counterion bands (600–700 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P2₁ space group for chiral salts) .
- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to ensure stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound?
- Methodological Answer : Discrepancies in chiral center configurations are resolved via:
- X-ray anomalous dispersion : Using Flack (x) or Rogers (η) parameters to validate absolute configuration .
- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra for C2 and C4 stereocenters .
- Stereospecific derivatization : React with (R)-Mosher’s acid chloride and analyze ¹⁹F NMR shifts .
Q. What degradation pathways are observed under accelerated stability conditions, and how are impurities quantified?
- Methodological Answer : Under stress (40°C/75% RH, 14 days):
- Hydrolysis : Methoxy group cleavage to form [(2S,4S)-4-hydroxy-1-methylpyrrolidin-2-yl]methanol (detected via LC-MS, m/z 162.1) .
- Oxidation : Methanol moiety forms a ketone derivative (confirmed by IR at 1700 cm⁻¹) .
- Impurity profiling : Use LC-MS/MS with a Zorbax SB-C8 column (0.1% formic acid/methanol) and threshold limits of ≤0.15% for any impurity .
Q. How do solvent polarity and temperature affect the compound’s stability during kinetic studies?
- Methodological Answer : Stability is solvent-dependent:
- Polar aprotic solvents (DMF, DMSO) : Accelerate degradation (t₁/₂ = 12 hrs at 25°C) due to increased solvolysis .
- Non-polar solvents (toluene) : Extend stability (t₁/₂ > 30 days) by reducing water accessibility .
- Arrhenius modeling : Calculate activation energy (Eₐ ≈ 85 kJ/mol) using HPLC data from 25–60°C .
Q. What strategies mitigate low yields in the final hydrogenation step of the pyrrolidine ring?
- Methodological Answer : Yield optimization involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
